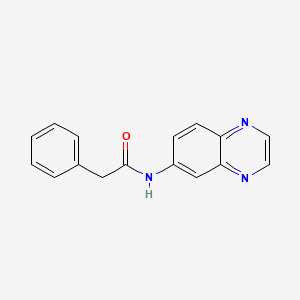

2-phenyl-N-(6-quinoxalinyl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-N-quinoxalin-6-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(10-12-4-2-1-3-5-12)19-13-6-7-14-15(11-13)18-9-8-17-14/h1-9,11H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIWZRRFAMCQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(6-quinoxalinyl)acetamide typically involves the reaction of 2-phenylquinoxaline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(6-quinoxalinyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, amines, and substituted acetamides.

Scientific Research Applications

Anticancer Activity

2-phenyl-N-(6-quinoxalinyl)acetamide has been investigated for its anticancer properties, particularly through its derivatives. Quinoxaline-based compounds have shown promising results against various cancer cell lines.

Key Findings:

- Cytotoxicity Studies: A series of quinoxaline derivatives, including this compound, were evaluated for their cytotoxic effects using the MTT assay. Several compounds demonstrated significant inhibitory action against HCT-116 colon cancer cells, indicating their potential as chemotherapeutic agents .

- Mechanism of Action: The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies have shown that quinoxaline derivatives can induce apoptosis and affect cell cycle progression . For instance, molecular docking studies revealed strong interactions between these compounds and targets such as tyrosine kinases, suggesting a mechanism involving enzyme inhibition .

Anticonvulsant Properties

The compound also exhibits anticonvulsant activity, making it a candidate for treating epilepsy.

Research Insights:

- Pharmacological Evaluation: In vivo studies have demonstrated that certain derivatives of this compound possess anticonvulsant properties in animal models. The maximal electroshock (MES) test and pentylenetetrazole-induced seizures were used to assess efficacy . Notably, some derivatives showed better protective indexes compared to established antiepileptic drugs like phenytoin and valproic acid.

- Neuronal Activity: The most potent derivatives were found to interact with voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability. This interaction suggests a novel mechanism for seizure control that could be beneficial in therapy-resistant epilepsy cases .

Structural Insights and Synthesis

The structural attributes of this compound contribute to its biological activity.

Synthesis Techniques:

- Various synthetic routes have been developed to create this compound and its analogs, often involving chemoselective reactions with electrophiles . These methods not only enhance yield but also allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy.

Summary Table of Applications

| Application Type | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Enzyme inhibition, apoptosis induction | Significant cytotoxicity against HCT-116 cells; interaction with tyrosine kinases |

| Anticonvulsant | Sodium channel modulation | Effective in MES and PTZ models; favorable protective index compared to standard drugs |

Mechanism of Action

The mechanism of action of 2-phenyl-N-(6-quinoxalinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Quinoxaline vs.

- Synthetic Flexibility: The acylation of amines (e.g., quinoxalin-6-amine) with activated acyl chlorides is a common route, as seen in the synthesis of 2-chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide .

Key Insights :

- Cholinesterase Inhibition: The pyridine-2-ylaminohexyl substituent in compound 13 enhances cholinesterase binding via π-π interactions and hydrogen bonding, a feature absent in the quinoxaline-based target compound .

- Anticancer Potential: Aliphatic chain-substituted acetamides (e.g., 2-phenyl-N-(7-phenylheptyl)acetamide) show tubulin modulation, suggesting that the quinoxaline analog might require structural optimization for similar efficacy .

- Herbicidal vs. Therapeutic Applications : Chloro-substituted acetamides like acetochlor are agriculturally relevant, whereas phenyl-substituted derivatives are more common in medicinal chemistry .

Physicochemical and Toxicological Properties

Table 3: Comparative Physicochemical Data

Notes:

- Lipophilicity : The phenyl group in the target compound increases LogP compared to chloro analogs, necessitating formulation adjustments for drug delivery .

- Toxicity Gaps : As highlighted in , many acetamide derivatives lack comprehensive toxicological data, emphasizing the need for in vitro safety profiling .

Biological Activity

2-Phenyl-N-(6-quinoxalinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenyl group and a quinoxaline moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | 0.5 - 1.0 mg/mL |

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus, MRSA | 0.2 - 0.5 mg/mL |

| N-(3-bromophenyl)-2-chloroacetamide | E. coli, C. albicans | 0.1 - 0.3 mg/mL |

Studies indicate that the presence of halogen substitutions on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied, with promising results for compounds similar to this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung cancer) | 5.4 |

| K562 (leukemia) | 7.2 | |

| Quinoxaline derivative X | MCF7 (breast cancer) | 3.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with docking studies suggesting strong interactions with the VEGFR-2 receptor, a key target in cancer therapy .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, quinoxaline derivatives have been evaluated for anticonvulsant activity. Compounds similar to this compound have shown promise in animal models.

Table 3: Anticonvulsant Activity in Animal Models

| Compound | Model | Result |

|---|---|---|

| This compound | Maximal Electroshock (MES) | Significant protection |

| Pentylenetetrazole | Moderate activity |

The presence of specific functional groups in the structure contributes to its ability to bind to neuronal voltage-sensitive sodium channels, which is crucial for anticonvulsant effects .

Case Studies

- Antimicrobial Study : A study involving several N-substituted phenyl derivatives demonstrated that modifications in the quinoxaline structure significantly affected the antimicrobial potency against Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : A series of quinoxaline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing that structural modifications could enhance their therapeutic efficacy against resistant cancer types .

- Anticonvulsant Screening : In a pharmacological assessment using rodent models, compounds similar to this compound exhibited notable anticonvulsant properties, particularly in models mimicking human epilepsy .

Q & A

Q. What are the established synthetic routes for 2-phenyl-N-(6-quinoxalinyl)acetamide, and what are their key reaction parameters?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution, reduction, and condensation. For example:

- Substitution reaction : React 6-aminoquinoxaline with a halogenated acetamide derivative (e.g., 2-chloroacetamide) under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Condensation : Use a condensing agent (e.g., DCC or EDC) to couple intermediates, ensuring stoichiometric control to minimize byproducts .

- Purification : Employ column chromatography or recrystallization to isolate the final product.

Q. Key Parameters :

Q. Table 1: Comparison of Synthetic Methods

| Method | Steps | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution + Condensation | 3 | 65–75 | K₂CO₃, acetonitrile, 24h stirring | |

| Reductive Amination | 4 | 50–60 | Fe powder, HCl, 60°C |

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : Compare experimental H and C NMR spectra with computational predictions (e.g., using ChemDraw or ACD/Labs). Key signals include:

- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance).

Data Validation : If discrepancies arise (e.g., unexpected peaks in NMR), repeat synthesis with stricter anhydrous conditions or use preparative HPLC to isolate pure fractions .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of this compound in multi-step syntheses?

Methodological Answer:

- Statistical Experimental Design : Use a factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). For example:

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents or employ flow chemistry for precise stoichiometric control .

Case Study : A 15% yield improvement was achieved by adjusting the condensation step from 24h to 18h and replacing K₂CO₃ with Cs₂CO₃ for better solubility .

Q. How can computational methods predict the bioactivity or reactivity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., SARS-CoV-2 main protease, based on structural analogs) .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack during synthesis .

- MD Simulations : Assess stability of the compound in biological membranes (e.g., lipid bilayer penetration for drug delivery studies).

Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address conflicting spectroscopic data reported in literature for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis and characterization under cited conditions (e.g., solvent, NMR frequency).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .

- Meta-Analysis : Compare data across multiple studies (e.g., melting points, retention times) to identify outliers due to impurities or polymorphic forms .

Q. Table 2: Spectroscopic Data Comparison

| Technique | Reported Data (Study A) | Reported Data (Study B) | Resolution Strategy |

|---|---|---|---|

| H NMR (δ) | 8.7 ppm (quinoxaline H) | 8.9 ppm | Verify deuteration solvent (DMSO-d₆ vs. CDCl₃) |

| FTIR (C=O) | 1675 cm⁻¹ | 1660 cm⁻¹ | Check sample preparation (KBr pellet vs. ATR) |

Q. What methodologies are effective in resolving solubility challenges during in vitro assays for this compound?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water gradients (≤1% DMSO) to maintain solubility without cytotoxicity .

- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) to enhance aqueous dispersion.

- Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .

Validation : Measure solubility via UV-Vis spectroscopy at λ_max (~270 nm for quinoxaline derivatives) and confirm stability using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.